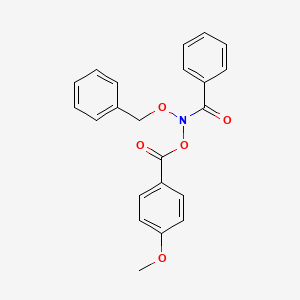
Benzamide, N-((4-methoxybenzoyl)oxy)-N-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-((4-methoxybenzoyl)oxy)-N-(phenylmethoxy)- is a synthetic organic compound. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a benzamide core substituted with a methoxybenzoyl and a phenylmethoxy group. Benzamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((4-methoxybenzoyl)oxy)-N-(phenylmethoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid, 4-methoxybenzoic acid, and phenylmethanol.
Formation of Benzamide: Benzoic acid is converted to benzamide through an amidation reaction using ammonia or an amine.
Esterification: 4-methoxybenzoic acid is esterified with phenylmethanol in the presence of a catalyst such as sulfuric acid to form 4-methoxybenzoyl phenylmethanol.
Coupling Reaction: The final step involves coupling the benzamide with 4-methoxybenzoyl phenylmethanol under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-((4-methoxybenzoyl)oxy)-N-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, or alkylating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of halogenated, nitrated, or alkylated benzamides.
Aplicaciones Científicas De Investigación
Benzamide, N-((4-methoxybenzoyl)oxy)-N-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of Benzamide, N-((4-methoxybenzoyl)oxy)-N-(phenylmethoxy)- depends on its specific application:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
Pharmacological Effects: The compound’s structure allows it to interact with biological targets, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The parent compound with a simpler structure.
4-Methoxybenzamide: A derivative with a methoxy group on the benzamide ring.
Phenylmethoxybenzamide: A derivative with a phenylmethoxy group.
Uniqueness
Benzamide, N-((4-methoxybenzoyl)oxy)-N-(phenylmethoxy)- is unique due to the presence of both methoxybenzoyl and phenylmethoxy groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential for diverse applications compared to simpler benzamide derivatives.
Propiedades
Número CAS |
220168-41-2 |
|---|---|
Fórmula molecular |
C22H19NO5 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
[benzoyl(phenylmethoxy)amino] 4-methoxybenzoate |
InChI |
InChI=1S/C22H19NO5/c1-26-20-14-12-19(13-15-20)22(25)28-23(21(24)18-10-6-3-7-11-18)27-16-17-8-4-2-5-9-17/h2-15H,16H2,1H3 |
Clave InChI |
NWSMMTBDQVBUEX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)ON(C(=O)C2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


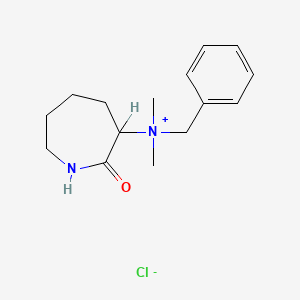
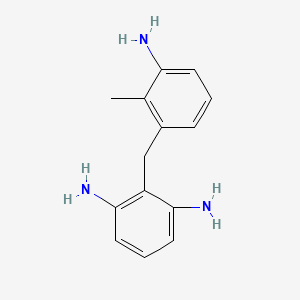
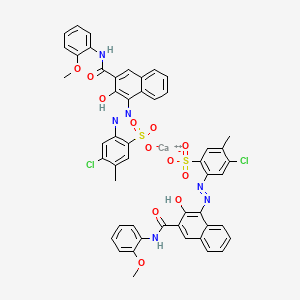
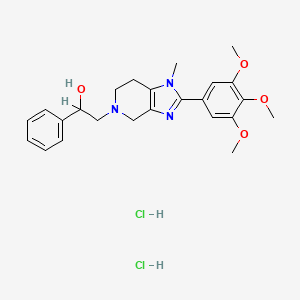
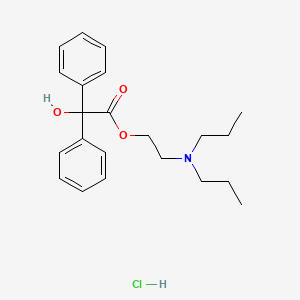
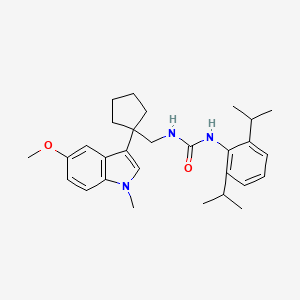
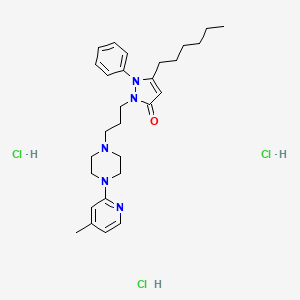
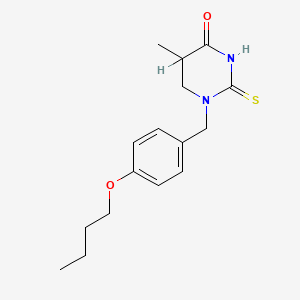
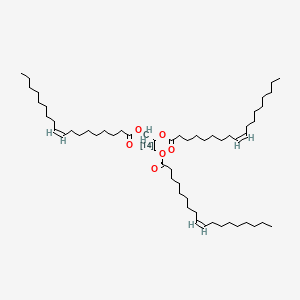
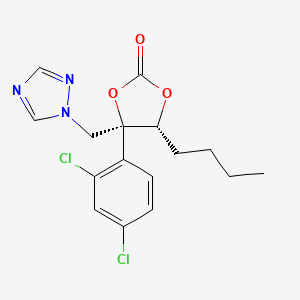
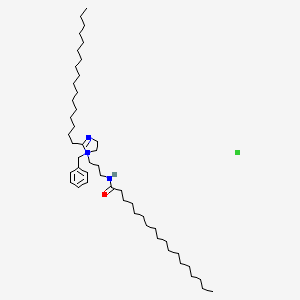
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12703360.png)


